molecular formula C21H24N2O B13435354 b-Methyl-a,a-diphenyl-4-morpholinebutanenitrile CAS No. 1704-70-7

b-Methyl-a,a-diphenyl-4-morpholinebutanenitrile

Cat. No.: B13435354
CAS No.: 1704-70-7
M. Wt: 320.4 g/mol
InChI Key: LKXCOEFQNUYUQQ-UHFFFAOYSA-N
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Description

3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile is a chemical compound that features a morpholine ring, a nitrile group, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile typically involves the reaction of 3-methyl-2,2-diphenylbutanenitrile with morpholine. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) under controlled temperature conditions. The mixture is usually heated to around 60°C and stirred for a specific period to ensure complete reaction. The product is then isolated by precipitation, filtration, and recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Halogenated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in binding interactions, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile is unique due to its combination of a morpholine ring, nitrile group, and two phenyl groups. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1704-70-7

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile

InChI

InChI=1S/C21H24N2O/c1-18(16-23-12-14-24-15-13-23)21(17-22,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,18H,12-16H2,1H3

InChI Key

LKXCOEFQNUYUQQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCOCC1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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